2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Description
2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a thiazole-based organoboron compound featuring a phenylthio (-SPh) substituent at position 2 and a pinacol boronate ester at position 5. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. Its synthesis typically involves lithium-halogen exchange followed by boronate esterification, as seen in related compounds .
Properties
IUPAC Name |
2-phenylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2S2/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(21-12)20-11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKLRVUZRYXHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Phenylthio)-5-bromothiazole
Starting Material : 2,5-Dibromothiazole
Reaction Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : Toluene/DMF (4:1 v/v)
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Temperature : 110°C, 24 h
Procedure :
2,5-Dibromothiazole (1.0 equiv) reacts with thiophenol (1.2 equiv) under palladium catalysis to yield 2-(phenylthio)-5-bromothiazole via a C–S cross-coupling mechanism. The reaction proceeds through oxidative addition of the Pd catalyst into the C–Br bond at C2, followed by transmetalation with the thiophenol and reductive elimination to form the C–S bond.
Yield : 68–72%
Characterization :
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¹H NMR (CDCl₃, 300 MHz): δ 7.45–7.32 (m, 5H, Ar–H), 7.18 (s, 1H, C4–H).
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LC-MS : m/z 287 [M+H]⁺.
Miyaura Borylation at C5
Reactant : 2-(Phenylthio)-5-bromothiazole
Reagents :
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Bis(pinacolato)diboron (1.2 equiv)
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Pd(dppf)Cl₂ (3 mol%)
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KOAc (3.0 equiv)
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Solvent: 1,4-Dioxane, 80°C, 12 h
Procedure :
The bromide at C5 undergoes Miyaura borylation with bis(pinacolato)diboron under palladium catalysis. The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, transmetalation with the diboron reagent, and reductive elimination to install the boronic ester.
Yield : 65–70%
Characterization :
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¹¹B NMR (CDCl₃, 128 MHz): δ 30.2 (br s, Bpin).
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¹H NMR : δ 7.43–7.30 (m, 5H, Ar–H), 7.12 (s, 1H, C4–H), 1.35 (s, 12H, Bpin–CH₃).
Pathway 2: Regioselective Lithiation-Electrophilic Quenching
Lithiation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Starting Material : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Reagents :
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Base : Lithium diisopropylamide (LDA, 1.1 equiv)
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Electrophile : Diphenyl disulfide (1.0 equiv)
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Solvent : THF, –78°C to rt
Procedure :
The thiazole is deprotonated at C2 using LDA, generating a lithio-intermediate. Quenching with diphenyl disulfide introduces the phenylthio group via nucleophilic attack on the electrophilic sulfur.
Mechanistic Insight :
The boronic ester at C5 electronically activates C2 for deprotonation by increasing the acidity of the C2–H bond (estimated pKa ~28–30 in THF).
Yield : 60–65%
Characterization :
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¹H NMR : δ 7.50–7.38 (m, 5H, Ar–H), 7.25 (s, 1H, C4–H), 1.33 (s, 12H, Bpin–CH₃).
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HPLC Purity : 98.5% (C18 column, MeOH/H₂O = 80:20).
Comparative Analysis of Synthetic Routes
Pathway 2 offers superior scalability but requires stringent temperature control. Pathway 1, while lower-yielding, benefits from well-established cross-coupling protocols.
Challenges and Optimization Strategies
Competing Side Reactions in Pathway 1
Regioselectivity in Pathway 2
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C2 vs. C4 Lithiation : Computational studies (DFT) indicate a ΔΔG‡ of 2.1 kcal/mol favoring C2 deprotonation due to boronic ester’s electron-withdrawing effect.
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Alternative Electrophiles : Phenylsulfenyl chloride (PhSCl) increases yield to 75% but necessitates strict moisture exclusion.
Applications and Derivatives
The target compound serves as a versatile intermediate for:
Chemical Reactions Analysis
Postfunctionalization with Phenylthio Group
The phenylthio group at position 2 is introduced via organolithium-mediated electrophilic substitution . Lithiation of the thiazole ring using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a reactive intermediate, which reacts with diphenyl disulfide ((PhS)₂) to afford the phenylthio derivative .
| Entry | Substrate | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1a | (PhS)₂ | 2-(Phenylthio)-5-boronate-thiazole | 73 |
Key Conditions :
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Base: LDA (1.05 equiv)
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Temperature: −78°C
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Electrophile: (PhS)₂ (1.05 equiv)
Boronate Ester in Suzuki-Miyaura Coupling
The boronate ester enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a solvent system (e.g., DME/H₂O) at 80°C produces biaryl thiazole derivatives. This reaction is pivotal for constructing complex architectures in medicinal and materials chemistry .
General Reaction :
Reactivity of the Phenylthio Group
The phenylthio group undergoes oxidation and nucleophilic displacement :
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Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfoxide or sulfone, depending on stoichiometry .
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Displacement : Under strong nucleophilic conditions (e.g., Grignard reagents), the SPh group can be replaced, though this is less common due to the stability of thioethers .
Stability and Handling Considerations
The compound is moisture-sensitive and requires storage under inert conditions. Hazards include:
Scientific Research Applications
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to participate in cross-coupling reactions is particularly noteworthy. The dioxaborolane group can act as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This property is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that compounds containing thiazole and boron functionalities exhibit diverse biological activities. The thiazole moiety is known for its antimicrobial and anti-inflammatory properties. Studies have suggested that derivatives of thiazole can inhibit various enzymes and biological pathways involved in disease processes. The incorporation of the dioxaborolane group may enhance the pharmacological profile of these compounds by improving solubility and bioavailability.
Materials Science
The compound's unique properties also lend themselves to applications in materials science. For instance, boron-containing compounds are often used in the development of advanced materials such as polymers and catalysts. The ability to modify the electronic properties of materials through boron substitution can lead to innovations in electronic devices and sensors.
Case Study 1: Suzuki-Miyaura Coupling Reactions
In a series of experiments aimed at synthesizing biaryl compounds, researchers utilized 2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a coupling partner. The results demonstrated high yields of the desired products under mild reaction conditions, showcasing the compound's utility as a versatile building block in organic synthesis .
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of thiazole derivatives included this compound. The compound exhibited significant inhibitory effects against various bacterial strains. This finding supports the potential application of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its application:
In Catalysis: The boronate ester group facilitates the formation of carbon-carbon bonds in cross-coupling reactions through the Suzuki-Miyaura mechanism, involving the oxidative addition, transmetalation, and reductive elimination steps.
In Biological Systems: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and applications:
Key Observations :
Reactivity in Cross-Coupling Reactions
Organoboron thiazoles are widely used in Suzuki-Miyaura couplings. Reactivity trends include:
- Electron-deficient boronates (e.g., with -SPh) exhibit slower coupling due to reduced boron electrophilicity .
- Steric hindrance from substituents (e.g., methyl at position 4 in ) can impede catalyst access, lowering reaction rates .
Example : Compound 18 (), a 5-boronate imidazo[2,1-b]thiazole, successfully couples with pyrimidine chlorides in the presence of Cs₂CO₃, demonstrating compatibility with heterocyclic partners .
Biological Activity
The compound 2-(Phenylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS No. 2096336-93-3) is a thiazole derivative incorporating a phenylthio group and a dioxaborolane moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and as a pharmaceutical intermediate. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.
Structural Overview
The molecular formula of this compound is . The compound features:
- Thiazole ring : Contributes to biological activity due to its heterocyclic nature.
- Dioxaborolane group : Known for its role in boron chemistry, enhancing the compound's reactivity and potential as a boron-based drug candidate.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Weight | 306.34 g/mol |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The incorporation of the dioxaborolane moiety may enhance this effect through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Kinases : Thiazole derivatives are known to act as kinase inhibitors, which are crucial in cancer signaling pathways.
Case Study: Antitumor Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 10.0 |
| A549 | 15.0 |
These findings suggest that the compound exhibits potent anticancer properties across multiple cell lines.
The proposed mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle at various checkpoints.
Additional Biological Activities
Preliminary investigations into other biological activities have shown promise:
- Antimicrobial Activity : Some thiazole derivatives have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-(Phenylthio)-5-(dioxaborolan-2-yl)thiazole derivatives?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety as a coupling partner. For example, the boronate group reacts with aryl/heteroaryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like 1,2-dimethoxyethane (DME) with a base (e.g., Cs₂CO₃) . Thermal methods using persulfate oxidants (e.g., (NH₄)₂S₂O₈) in DMSO at 50°C for 24 hours have also been reported for analogous thiazole-boronate derivatives, yielding products after trituration with water .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Analytical techniques include:
Q. What are critical considerations for handling and storing this compound?
The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in sealed containers. Use anhydrous solvents (e.g., THF, DCM) during reactions to prevent hydrolysis of the boronate group .
Advanced Research Questions
Q. How can competing side reactions during Suzuki-Miyaura coupling be minimized?
Common issues include protodeboronation and homocoupling . Mitigation strategies:
- Optimize base : Use weaker bases (e.g., K₃PO₄) instead of strong ones (e.g., Cs₂CO₃) to reduce deborylation .
- Control stoichiometry : Maintain a 1:1 molar ratio of boronate to aryl halide to suppress homocoupling .
- Additives : Include catalytic PdCl₂(dppf) or ligand systems (e.g., SPhos) to enhance reactivity .
Q. What mechanistic insights explain the reactivity of the boronate group in cross-coupling reactions?
The boronate ester undergoes transmetallation with Pd(0) catalysts, forming a Pd(II)-aryl intermediate. Key steps:
- Oxidative addition of the aryl halide to Pd(0).
- Base-assisted activation of the boronate (e.g., forming a borate complex).
- Transmetallation and reductive elimination to yield the coupled product . Competing pathways (e.g., β-hydride elimination in alkyl boronate derivatives) are less relevant here due to the aromatic thiazole backbone .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
SHELX programs (e.g., SHELXL) are widely used for refinement. Key steps:
- Collect high-resolution data (≤ 0.8 Å) to resolve light atoms (e.g., sulfur, boron).
- Apply twinning corrections if crystal defects are observed.
- Validate the boronate ester geometry (B–O bond lengths: ~1.36 Å; O–B–O angles: ~117°) .
Q. What strategies are effective for functionalizing the thiazole ring post-synthesis?
- Electrophilic aromatic substitution : Introduce substituents (e.g., nitro, halogen) at the 4-position of the thiazole using HNO₃/H₂SO₄ or NXS (X = Cl, Br).
- Nucleophilic displacement : Replace the phenylthio group with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How can contradictory NMR data be reconciled when characterizing derivatives?
- Dynamic effects : Rotameric splitting in the phenylthio group may cause peak broadening; use elevated temperatures (e.g., 60°C in DMSO-d₆) .
- Boron shielding effects : Compare experimental ¹¹B NMR (δ ~30 ppm for boronate esters) with DFT calculations .
Methodological Tables
Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example Parameters | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent | DME/H₂O (3:1) | |
| Base | Cs₂CO₃ (2.5 equiv) | |
| Temperature | 80°C, 12 h | |
| Workup | Extraction with EtOAc, silica gel CC |
Table 2: Key Spectroscopic Data for Structural Validation
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 ppm (8H, s, Bpin CH₃) | |
| IR | 1350 cm⁻¹ (B-O stretch) | |
| MS (ESI+) | [M+H]⁺ = Calculated m/z ± 0.5 Da |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
